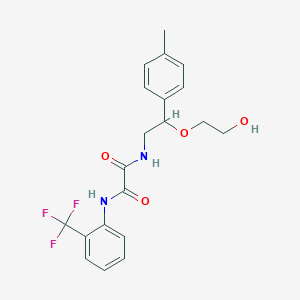
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following components:
- Hydroxyethoxy group : Enhances solubility and may influence biological interactions.
- p-Tolyl group : Potentially contributes to lipophilicity, affecting membrane permeability.
- Trifluoromethylphenyl group : Known for enhancing metabolic stability and bioactivity.
The molecular formula is C19H22F3N3O3, with a molecular weight of approximately 395.39 g/mol.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. In cell lines, it was observed to induce apoptosis through caspase activation, which is critical for cancer therapy .
- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects against oxidative stress. In models of neuronal injury, it reduced cell death and improved cell viability, highlighting its potential in neurodegenerative disease treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the hydroxyethoxy moiety, which enhances solubility. Studies are ongoing to assess its metabolism and excretion pathways.
Case Studies
- Anti-inflammatory Study : In a controlled study involving RAW264.7 macrophages, treatment with the compound significantly decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent effect, with higher concentrations leading to more substantial reductions in inflammatory markers .
- Antitumor Efficacy : A recent investigation evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and prostate cancer). Results showed that at concentrations of 10-100 µM, the compound inhibited cell viability by inducing apoptosis, suggesting its potential as an anticancer agent .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-13-6-8-14(9-7-13)17(29-11-10-26)12-24-18(27)19(28)25-16-5-3-2-4-15(16)20(21,22)23/h2-9,17,26H,10-12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYOSUUSOJRKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














